molecular formula C11H14ClNO2Si B3031232 2-Chloro-6-(hydroxymethyl)-4-[2-(trimethylsilyl)ethynyl]pyridin-3-ol CAS No. 208519-38-4

2-Chloro-6-(hydroxymethyl)-4-[2-(trimethylsilyl)ethynyl]pyridin-3-ol

Cat. No. B3031232
CAS RN: 208519-38-4
M. Wt: 255.77 g/mol
InChI Key: UPUKXPTXCGNQJR-UHFFFAOYSA-N
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Description

Organosilicon Compounds and Cleavage Reactions

The study of organosilicon compounds, particularly those involving 2-silylsubstituted pyridines, has revealed a novel pathway to heterocyclic ketones, keto-acids, esters, and alcohols. The cleavage of the silicon-carbon bond in 2-(trimethylsilyl)pyridine is facilitated by various reagents such as benzoyl chloride, phthalic anhydride, and ethyl chloroformate, as well as benzaldehyde. This process is thought to involve a cyclic four-membered transition state, which emphasizes the polarity of both the silicon-aromatic bond and the attacking reagent .

Synthesis of Hydroxymethylpyrrolidin-3-ol

In a separate study, a practical large-scale synthesis of (3R,4R)-4-(Hydroxymethyl)pyrrolidin-3-ol, a valuable intermediate for the creation of various bioactive molecules, was achieved. The synthesis process yielded a 51% overall yield through a 1,3-dipolar cycloaddition reaction. This reaction involved the dipolarophile (E)-3-benzyloxypropenoyl-(2'S)-bornane-10,2-sultam and the achiral ylide precursor N-(benzyl)-N-(methoxymethyl)-N-(trimethylsilylmethyl)amine, without the need for chromatography. The subsequent reduction with LAH and catalytic hydrogenation were also part of the process. The diastereomers produced were separated by crystallization, and efficient procedures were developed for the subsequent reactions to afford the desired hydroxymethylpyrrolidin-3-ol .

Analysis of 2-Chloro-6-(hydroxymethyl)-4-[2-(trimethylsilyl)ethynyl]pyridin-3-ol

The compound 2-Chloro-6-(hydroxymethyl)-4-[2-(trimethylsilyl)ethynyl]pyridin-3-ol appears to be a derivative of the 2-silylsubstituted pyridines discussed in the first paper . The presence of the trimethylsilyl group suggests that it may undergo similar cleavage reactions as those described, potentially leading to the formation of various functionalized heterocyclic compounds. The hydroxymethyl group in the compound is reminiscent of the hydroxymethylpyrrolidin-3-ol synthesized in the second study , indicating that this compound could also serve as an intermediate in the synthesis of bioactive molecules.

The molecular structure of 2-Chloro-6-(hydroxymethyl)-4-[2-(trimethylsilyl)ethynyl]pyridin-3-ol would likely exhibit significant reactivity due to the presence of the ethynyl group and the electron-withdrawing chloro substituent, which could influence the electronic properties of the pyridine ring. The physical and chemical properties of this compound would be expected to include stability under standard conditions, with the potential for reactivity under the influence of specific reagents that can cleave the silicon-carbon bond or modify the hydroxymethyl group.

Scientific Research Applications

  • Synthesis and Characterization in Organic Chemistry

    • The compound has been utilized in the synthesis of complex organic molecules. For example, it was used in the preparation of 2,5-bis{β-[p-(6-hydroxylhexyloxy)phenyl]ethynyl}pyridine, involving reactions like Williamson, hydrolysis, and Sonogashira, demonstrating its versatility in organic synthesis (Hou Hao-qing, 2010).
    • It has also been involved in the study of the conversion of 5-hydroxymethylfurfural into 6-(Hydroxymethyl)pyridin-3-ol, providing insights into the formation of pyridin-3-ols in foods, revealing its role in understanding food chemistry (F. Hidalgo et al., 2020).
  • Development of Functionalized Pyridines

    • Research has explored its use in developing functionalized pyridines. For instance, studies have shown that 2-Ethynyl-3-pyridinols and 3-ethynyl-2-pyridinols, derived from halopyridinols like 2-chloro-6-(hydroxymethyl)-4-[2-(trimethylsilyl)ethynyl]pyridin-3-ol, can be used to create various furo[3,2-b]pyridines and furo[2,3-b]pyridines, showing its applicability in creating heterocyclic compounds (A. Arcadi et al., 2002).
  • Applications in Materials Science

    • This chemical has also been used in materials science, particularly in the study of organosilicon compounds. It plays a role in the cleavage of the silicon-carbon bond of 2-(trimethylsilyl)pyridine, leading to pathways to heterocyclic ketones, keto-acids, esters, and alcohols, which is significant for the development of new materials and chemical processes (F. Pinkerton & S. F. Thames, 1970).
  • Photoluminescent Properties

    • Another interesting application is in the creation of photoluminescent materials. The compound has been used in the synthesis of pyridine and enyne units, which exhibit intense blue fluorescence emission, indicating its potential in creating novel luminescent materials (Y. Takayama et al., 2004).
  • Biochemistry and Molecular Biology

    • In biochemistry, the compound's derivatives have been used in modeling the active site of [Fe]hydrogenase, contributing to our understanding of enzymatic functions and the design of biomimetic models (Li-Cheng Song et al., 2012).

Future Directions

The future research directions for this compound would depend on its potential applications. These could include its use in the synthesis of other compounds, its potential biological activity, or its possible use in materials science .

properties

IUPAC Name

2-chloro-6-(hydroxymethyl)-4-(2-trimethylsilylethynyl)pyridin-3-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14ClNO2Si/c1-16(2,3)5-4-8-6-9(7-14)13-11(12)10(8)15/h6,14-15H,7H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UPUKXPTXCGNQJR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[Si](C)(C)C#CC1=C(C(=NC(=C1)CO)Cl)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14ClNO2Si
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90441145
Record name 2-Chloro-6-(hydroxymethyl)-4-[(trimethylsilyl)ethynyl]pyridin-3-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90441145
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

255.77 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Chloro-6-(hydroxymethyl)-4-[2-(trimethylsilyl)ethynyl]pyridin-3-ol

CAS RN

208519-38-4
Record name 6-Chloro-5-hydroxy-4-[2-(trimethylsilyl)ethynyl]-2-pyridinemethanol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=208519-38-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Chloro-6-(hydroxymethyl)-4-[(trimethylsilyl)ethynyl]pyridin-3-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90441145
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

C2 (13.9 g, 48.6 mmol) is combined with trimethylsilylacetylene (9.6 mL, 68 mmol), bis(triphenylphosphine)palladium dichloride (1.02 g, 1.46 mmol) and cuprous iodide (139 mg, 0.73 mmol) in 80 mL CHCl3/40 mL THF under N2. TEA (21 mL, 151 mmol) is added, and the reaction is stirred 3 h at rt and is diluted with 200 mL CHCl3. The mixture is washed with 2×150 mL 5% HCl and the combined aqueous layers are extracted with 2×50 mL CHCl3. The combined organic layer is washed with 100 mL 50% saturated NaCl, is dried over MgSO4, and concentrated in vacuo to an amber oil. The crude material is chromatographed over 350 g silica gel (230-400 mesh), eluting with 35% EtOAc/hexane to afford 2-chloro-6-(hydroxymethyl)-4-[(trimethylsilyl)ethynyl]-3-pyridinol (C3) as a golden solid (92% yield). MS (EI) for C11H14ClNO2Si, m/z: 255(M)+.
Name
Quantity
13.9 g
Type
reactant
Reaction Step One
Quantity
9.6 mL
Type
reactant
Reaction Step Two
[Compound]
Name
cuprous iodide
Quantity
139 mg
Type
reactant
Reaction Step Three
[Compound]
Name
TEA
Quantity
21 mL
Type
reactant
Reaction Step Four
Name
Quantity
80 mL
Type
solvent
Reaction Step Five
Name
Quantity
200 mL
Type
solvent
Reaction Step Six

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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